![molecular formula C14H12N4O2S B5555143 N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)
N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that include thiazolo[3,2-b][1,2,4]triazines, which are of interest due to their potential biological activities and applications in material science. The synthesis and study of such compounds provide insights into their structural, physical, and chemical properties, which can be crucial for developing new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of related thiazolo[3,2-b][1,2,4]triazine derivatives typically involves multistep reactions, starting from precursors like 6-methyl-3-thioxo-1,2,4-triazin-5-one and involves reactions such as acylation, cyclization, and amidation. The synthesis process is carefully designed to ensure the introduction of specific functional groups at desired positions on the molecule, enabling the formation of the thiazolo[3,2-b][1,2,4]triazine core along with its substituents (Cai et al., 2020).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are essential tools for determining the molecular structure of thiazolo[3,2-b][1,2,4]triazine derivatives. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the overall 3D arrangement of atoms in the molecule, confirming the successful synthesis of the target compound and providing insights into its molecular conformation (Elokhina et al., 1996).
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls from a Blatter radical demonstrates the chemical versatility of thiazolo[1,2,4]triazine derivatives. These compounds exhibit good reversible electrochemical behavior, indicating their potential in multifunctional material applications (Berezin et al., 2012).
The development of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has shown remarkable antiavian influenza virus activity. This highlights the utility of these compounds in antiviral research (Hebishy et al., 2020).
Potential Applications
Thiazolo and triazolo derivatives have been synthesized for various applications, including their potential as corrosion inhibitors for carbon steel in acidic conditions, demonstrating the application of thiazolo[1,2,4]triazine derivatives in materials science (Hu et al., 2016).
Another study synthesized a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives with potential antibacterial and antitubercular activities. This underscores the relevance of such compounds in the development of new antimicrobial agents (Cai et al., 2020).
Mechanism of Action
While the specific mechanism of action for this compound is not explicitly mentioned in the available literature, it is noted that compounds in this series exhibited antibacterial and antitubercular activities . The most potent compound displayed excellent in vitro antitubercular activity against Mycobacterium smegmatis and better growth inhibition activity of leucyl-tRNA synthetase .
properties
IUPAC Name |
N-benzyl-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-12(19)16-14-18(17-9)8-11(21-14)13(20)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFORXTZXZXLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(SC2=NC1=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide |
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